![molecular formula C7H7BN2O2S B12079814 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- CAS No. 2225175-40-4](/img/structure/B12079814.png)
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- is a compound that features a boronic acid group attached to a thienyl ring, which is further substituted with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- typically involves the formation of the imidazole and thienyl rings followed by the introduction of the boronic acid group. One common method involves the reaction of 4-bromo-2-thienylboronic acid with 1H-imidazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, with the reaction mixture being heated to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazole and thienyl rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the imidazole or thienyl rings .
Applications De Recherche Scientifique
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, sensors, and catalysts.
Mécanisme D'action
The mechanism of action of boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indazole-5-boronic acid
- 1H-Benzimidazol-4-ylboronic acid
- 1H-Imidazol-4-ylboronic acid
Uniqueness
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- is unique due to the presence of both the imidazole and thienyl rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .
Propriétés
Numéro CAS |
2225175-40-4 |
|---|---|
Formule moléculaire |
C7H7BN2O2S |
Poids moléculaire |
194.02 g/mol |
Nom IUPAC |
(4-imidazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)7-3-6(4-13-7)10-2-1-9-5-10/h1-5,11-12H |
Clé InChI |
MUSUKBJFPJASNI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CS1)N2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




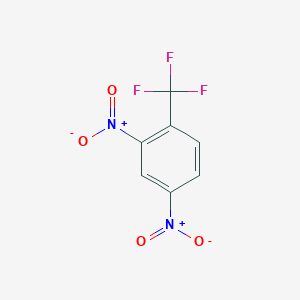

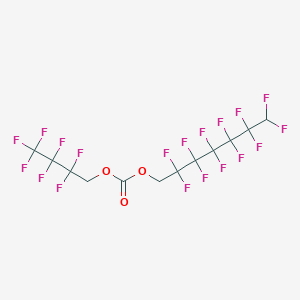
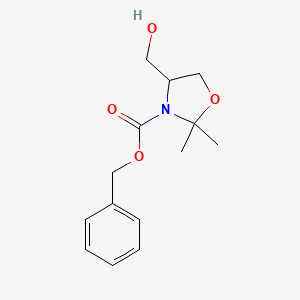
![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)
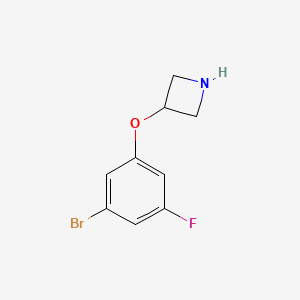
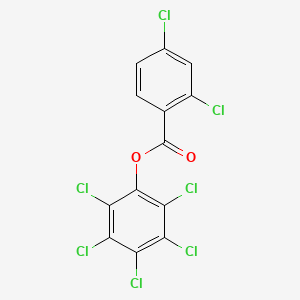



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

